molecular formula C13H18O2 B022125 6-Benzyloxyhexanal CAS No. 101492-91-5

6-Benzyloxyhexanal

Cat. No. B022125
M. Wt: 206.28 g/mol
InChI Key: OKBHPVOFRDHZPQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 6-Benzyloxyhexanal often involves complex chemical reactions, including electrophilic aromatic substitution, phase-transfer catalysis, and Pd-catalyzed alkynylation under Sonogashira-Hagihara conditions. For example, the synthesis of centrohexaindane, which comprises six benzene rings mutually fixed in three dimensions, demonstrates the complexity and precision required in such synthetic processes. This compound was synthesized in excellent yield, indicating a controlled and efficient synthesis methodology (Kuck et al., 2016). Similarly, the synthesis of 6-bis(2-(thiazol-4-yl)-benzimidazol-1-yl)hexane highlights the use of direct alkylation and phase-transfer catalysis, showcasing the diverse strategies employed in organic synthesis (El Bourakadi et al., 2020).

Molecular Structure Analysis

Molecular structure analysis of compounds related to 6-Benzyloxyhexanal reveals their complex geometries and bonding arrangements. For example, the solid-state molecular structure of centrohexaindane, with its unique hydrocarbon framework, demonstrates the intricate molecular packing and symmetry found in such compounds. The structural determination, including the Cartesian orientation and molecular Td-symmetry, provides insight into the electronic independence of its aromatic π-electron systems (Kuck et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving 6-Benzyloxyhexanal-related compounds can be highly selective and yield products with specific functional groups. The electrophilic aromatic substitution reactions, as demonstrated in the synthesis of centrohexaindane, highlight the chemical reactivity and the potential for creating a wide range of derivatives. These reactions are crucial for functionalizing compounds and expanding their chemical diversity (Kuck et al., 2016).

Scientific Research Applications

  • Antihypoxic Activity : Compounds derived from 6-Benzyloxyhexanal, specifically 6-aryl-substituted-benzoilatsetil-4-hydroxy-5,6-dihydro-4H-1,3-oxazines, have been shown to exhibit moderate to high antihypoxic activity. These compounds increase the life expectancy of mice in acute hypoxia conditions, indicating potential for treating hypoxia-related conditions (Zykova, 2014).

  • Neuroprotective Activity in Alzheimer's Disease : A derivative of 6-Benzyloxyhexanal, identified as compound 6, has shown promise as a selective HDAC6 inhibitor. It reduces tau protein phosphorylation and aggregation, suggesting its potential use in Alzheimer's disease treatment (Lee et al., 2018).

  • Reducing Chilling Injury in Postharvest Cucumber : 6-Benzylaminopurine (6-BA), a compound related to 6-Benzyloxyhexanal, effectively reduces chilling injury in postharvest cucumber fruit. It improves antioxidant enzyme activities and maintains higher ATP content, enhancing the fruit's quality and shelf life (Chen & Yang, 2013).

  • Antimalarial Agents : 6-hetaryloxy benzoxaborole compounds have been found to have potent antimalarial activity, with certain derivatives exhibiting excellent in vivo efficacy against Plasmodium berghei in infected mice (Zhang et al., 2015).

  • Antitubercular Activity : Recent studies have revealed that certain synthesized compounds related to 6-Benzyloxyhexanal exhibit promising antitubercular activity. Derivatives 6a and 6e were identified as the most active compounds in this regard (Nimbalkar et al., 2018).

  • Corrosion Inhibition : The long-chain alkyl-substituted benzimidazole derivative, DBI, which is related to 6-Benzyloxyhexanal, effectively inhibits mild steel corrosion in HCl. It interacts directly with the iron surface, providing a barrier against aggressive solutions (Zhang et al., 2016).

  • Synthesis of Pestalotin : 6-Benzyloxyhexanal has been used in the synthesis of pestalotin and epipestalotin, important compounds in the field of organic chemistry (Izawa & Mukaiyama, 1978).

properties

IUPAC Name

6-phenylmethoxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c14-10-6-1-2-7-11-15-12-13-8-4-3-5-9-13/h3-5,8-10H,1-2,6-7,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKBHPVOFRDHZPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80327787
Record name 6-benzyloxyhexanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80327787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Benzyloxyhexanal

CAS RN

101492-91-5
Record name 6-benzyloxyhexanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80327787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of alcohol (22, 6-(benzyloxy)hexan-1-01) dissolved in dry DCM, Tempo free radical (0.1 equiv), iodobenzenediacetate (1.1 equiv) were added and stirred at 25° C. On completion of the reaction (by checking TLC), it was quenched with dilute solution of Na2S2O3. The organic layer was extracted in DCM, washed with brine, dried over anhydrous Na2SO4. The solvent was removed in vacuum concentrated and subjected for chromatographic separation. The eluent was allowed to come in a solution of pet ether:EtOAC=95:5 as a colorless liquid. 1H NMR (CDCl3, 200 MHz): δ 9.8 (s, 1H), 7.2-7.4 (m, 5H), 4.5 (s, 2H), 3.5 (t, 2H), 2.4 (t, 2H), 1.6 (m, 4H), 1.4 (m, 4H); 13C NMR (CDCl3, 50 MHz): δ 202.75, 138.50, 128.40, 127.68, 127.50, 72.95, 70.03, 43.86, 29.53, 25.85, 21.91.
Quantity
0 (± 1) mol
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0 (± 1) mol
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iodobenzenediacetate
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

Synthesis of [18F]-FCPHA was performed using the following method. PCC (pyridinium chlorochromate; 24.8 g, 115.2 mmol) was slowly added in portions to a solution of 6-benzyloxy-1-hexanol (20 g, 96 mmol) in 200 ml of methylene chloride at room temperature (25° C., RT). The black mixture was stirred for 2 hours, and filtered through 50 g of silica gel. The solvent was removed and the crude oil was separated chromatographically on silica gel using a mixture of hexane:ethyl acetate at a ratio of 90:10. This yielded the aldehyde equivalent, 6-benzyloxy-1-hexanal, at a scale of 14 g (70%).
[Compound]
Name
[18F]-FCPHA
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0 (± 1) mol
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Quantity
24.8 g
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reactant
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20 g
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200 mL
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solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Benzyloxyhexanal
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6-Benzyloxyhexanal
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Reactant of Route 6
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6-Benzyloxyhexanal

Citations

For This Compound
15
Citations
UK Bandarage, ME Kuehne, SD Glick - Tetrahedron, 1999 - Elsevier
… The precursor aldehyde 4-(1,3-dioxolan-2-yl)-6-benzyloxyhexanal (lla), required for our synthesis, was obtained in 8 steps by a reaction sequence starting with commercially available …
Number of citations: 37 www.sciencedirect.com
LC Hess, GH Posner - Organic letters, 2010 - ACS Publications
… We chose a variety of aldehydes (3-phenylpropanal, 2-cyclohexylethanal, N-Boc-4-piperidineethanal, hexadecanal, and 6-benzyloxyhexanal) as well as three different ester functional …
Number of citations: 36 pubs.acs.org
SE Denmark, JR Heemstra - The Journal of Organic Chemistry, 2007 - ACS Publications
… Finally, 6-benzyloxyhexanal was examined to probe what effect the proximity of the oxygen substituent to the aldehydic carbonyl has on selectivity. This aldehyde afforded the same …
Number of citations: 127 pubs.acs.org
SE Denmark, W Chung - The Journal of Organic Chemistry, 2008 - ACS Publications
… Another primary aliphatic aldehyde, 6-benzyloxyhexanal (5k), which has an ether function at the remote position was an excellent substrate. The corresponding aldol product 6mk was …
Number of citations: 83 pubs.acs.org
CDJ Boden, J Chambers, IDR Stevens - Synthesis, 1993 - thieme-connect.com
Six of the seven macrolide components of the pheromone systems of grain beetles of the genera Oryzaephilus and Cryptolestes are synthesised by new routes of greatly improved …
Number of citations: 34 www.thieme-connect.com
Y Fukuyama, Y Kiriyama, M Kodama - Chemical and pharmaceutical …, 1998 - jstage.jst.go.jp
… its ylide and then allowed to react with 6-benzyloxyhexanal followed by catalytic hydrogenation to give compound 14 in 67% yield. Mesylation and then treatment of 14 with boron …
Number of citations: 12 www.jstage.jst.go.jp
M HilaryáStevenson, TG John… - Journal of the Chemical …, 1996 - pubs.rsc.org
… 1,6-diol7 was monobenzylated to give 6-benzyloxyhexan- 1-01 8 (64%) and the free hydroxy group was subsequently oxidised using PCC in CH2C1, to give 6-benzyloxyhexanal 9 (60…
Number of citations: 0 pubs.rsc.org
WJ Chung - 2008 - search.proquest.com
A variety of achiral Lewis bases were found to catalyze the addition of trimethylsilyl cyanide (TMSCN) and trimethylsilyltrifluoromethane (TMSCF 3) to the aldehydes. In addition, several …
Number of citations: 2 search.proquest.com
K Kataoka, Y Ode, M Matsumoto, J Nokami - Tetrahedron, 2006 - Elsevier
… To a solution of (5E,3R)-1-phenylhept-5-en-3-ol 4a (57.1 mg, 0.3 mmol) and 6-benzyloxyhexanal 1d (61.9 mg, 0.3 mmol) in acetic acid (172 μL, 3.0 mmol) was added …
Number of citations: 68 www.sciencedirect.com
IPC Class, A USPC - 2008 - patentsencyclopedia.com
… After addition, the reaction mixture was stirred for 1 hour and then 6-benzyloxyhexanal (12 g, 58 mmol) in 20 ml of ether was added dropwise to the reaction mixture at RT. The mixture …
Number of citations: 0 www.patentsencyclopedia.com

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